6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid
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Overview
Description
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid is an organic compound with the molecular formula C12H9NO5S. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to an acenaphthylene backbone. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and is known for its applications in various chemical processes and industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid typically involves the nitration and sulfonation of acenaphthylene. The nitration process introduces the nitro group, while the sulfonation process adds the sulfonic acid group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution on the acenaphthylene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under specific conditions
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide can be used for sulfonation reactions.
Major Products Formed
Reduction: The major product is 6-amino-1,2-dihydroacenaphthylene-5-sulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of acenaphthylene can be formed
Scientific Research Applications
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various aqueous reactions .
Comparison with Similar Compounds
Similar Compounds
Naphthalene 1-nitro-6-sulfonic acid: Similar in structure but with a naphthalene backbone instead of acenaphthylene.
Naphthalene 1-nitro-3,6,8-trisulphonic acid: Contains multiple sulfonic acid groups, making it more soluble in water.
Aminonaphthalenesulfonic acids: These compounds have an amino group instead of a nitro group and are used in dye synthesis.
Uniqueness
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity compared to its naphthalene analogs .
Properties
Molecular Formula |
C12H9NO5S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
6-nitro-1,2-dihydroacenaphthylene-5-sulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)9-5-3-7-1-2-8-4-6-10(19(16,17)18)12(9)11(7)8/h3-6H,1-2H2,(H,16,17,18) |
InChI Key |
OXMOZWPCSPORSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
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